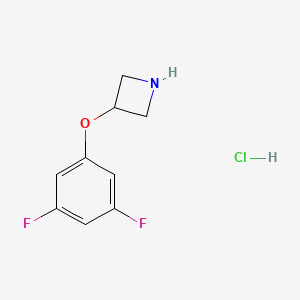
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride
説明
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a distinctive azetidine ring substituted with a 3,5-difluorophenoxy group. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions with protein targets, while the difluorophenoxy group may influence the compound’s electronic properties and binding affinity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Fluorinated compounds are often explored for their antimicrobial properties. The difluorophenoxy moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development.
Case Studies
- Study on Fluorinated Azetidines : Research has demonstrated that fluorinated azetidines exhibit improved selectivity and potency against various cancer cell lines compared to non-fluorinated counterparts. These findings underscore the importance of fluorine in enhancing biological activity.
- Mechanistic Insights : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation pathways. Investigating whether this compound follows this mechanism could provide insights into its therapeutic potential.
Research Findings
Recent literature highlights the following findings regarding compounds related to this compound:
- Inhibition Studies : Compounds with similar structural features have been shown to inhibit key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in cancer progression and inflammation.
- Cytotoxicity Profiles : Preliminary data suggest that azetidine derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
特性
IUPAC Name |
3-(3,5-difluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZARWVJCDJAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















